![molecular formula C24H19F4N3O3S B2756274 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 939889-21-1](/img/structure/B2756274.png)
3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Descripción general
Descripción
3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thiophene derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under conditions that promote the formation of the trifluoromethyl group on the thieno[2,3-b]pyridine core.
Attachment of the 3,4-Dimethoxyphenylmethyl Group: This step can be carried out using a Friedel-Crafts alkylation reaction, where the thieno[2,3-b]pyridine core is reacted with a 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Introduction of the 4-Fluorophenyl Group: This step involves the use of a suitable fluorinating agent, such as N-fluorobenzenesulfonimide, to introduce the fluorine atom onto the phenyl ring.
Formation of the Carboxamide Group: This final step involves the reaction of the intermediate compound with an appropriate amine, such as 4-fluoroaniline, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The amino group at position 3 and the carboxamide moiety at position 2 are key sites for nucleophilic substitutions.
Reaction Type | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Amination | NH₃/MeOH, 60°C | Substituted amine derivatives | 72–85% | |
Halogenation | PCl₅ in DCM, 0°C → RT | Chlorinated analogs (position 6) | 68% |
-
The trifluoromethyl group at position 4 enhances electrophilicity at adjacent positions, facilitating halogenation.
-
The 3,4-dimethoxyphenylmethyl substituent sterically hinders reactions at position 6 but stabilizes intermediates via π-π stacking.
Oxidation and Reduction Reactions
The thienopyridine core undergoes selective oxidation, while the carboxamide group is redox-stable under mild conditions.
-
The trifluoromethyl group remains inert under these conditions due to its strong electron-withdrawing nature .
Acylation and Alkylation
The amino group undergoes acylation, while the pyridine nitrogen participates in alkylation.
-
Alkylation at the pyridine nitrogen is sterically hindered by the 3,4-dimethoxyphenylmethyl group, requiring polar aprotic solvents (e.g., DMF) for optimal yields.
Biological Activity and SAR Insights
Modifications to the carboxamide and aryl groups significantly impact bioactivity:
Key Reaction Pathways
Synthesis Overview :
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thieno[2,3-b]pyridine scaffold is associated with various mechanisms of action against cancer cells.
- Mechanism of Action : It is believed that the compound may inhibit specific kinases involved in cancer progression, similar to other thieno derivatives that have shown promising results in inhibiting tumor growth.
- Case Study : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer models, with IC50 values ranging from 0.5 to 5 µM .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against viral infections that affect the respiratory system.
- Activity Against Viruses : Thieno derivatives have shown effectiveness in inhibiting viral replication. For instance, compounds structurally related to this one were effective against influenza virus and other RNA viruses .
- Research Findings : In vitro studies indicated that modifications in the thieno[2,3-b]pyridine structure could enhance antiviral activity, leading to a focus on optimizing this compound for better efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for its development as a therapeutic agent.
Structural Feature | Effect on Activity |
---|---|
Presence of trifluoromethyl group | Enhances lipophilicity and membrane permeability |
Dimethoxyphenyl substitution | Increases binding affinity to target proteins |
Amino group at position 3 | Essential for biological activity |
Optimization for Drug Development
Continued research is necessary to optimize the pharmacokinetic properties of this compound. Modifications to improve solubility and bioavailability will be critical in advancing it towards clinical trials.
Broader Biological Applications
Beyond anticancer and antiviral effects, further exploration into the neuroprotective and anti-inflammatory properties of thieno[2,3-b]pyridine derivatives could reveal additional therapeutic avenues.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group and the fluorine atom can enhance its binding affinity to biological targets, while the carboxamide group can form hydrogen bonds with proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group and the fluorine atom in 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide distinguishes it from similar compounds. These groups can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable compound for various applications.
Actividad Biológica
The compound 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS: 939889-21-1) belongs to a class of thieno[2,3-b]pyridine derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C24H19F4N3O3S
- Molecular Weight : 505.49 g/mol
The structural components include:
- A thieno[2,3-b]pyridine core
- A carboxamide functional group
- Substituents such as trifluoromethyl and dimethoxyphenyl groups that may influence its biological activity.
Antimicrobial Activity
Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that modifications in the pyridine ring can enhance antibacterial activity against pathogens like E. coli and S. aureus .
Anticancer Potential
Thieno[2,3-b]pyridine derivatives are also being investigated for their anticancer properties. The presence of specific substituents can lead to increased cytotoxicity against cancer cell lines. For example, related compounds have shown promising results in inhibiting cell proliferation in various cancer models, with IC50 values indicating effective doses for inducing apoptosis .
The proposed mechanisms of action for thieno[2,3-b]pyridine derivatives include:
- Inhibition of key enzymes involved in cell proliferation.
- Modulation of signaling pathways related to inflammation and cancer progression.
- Interference with nucleic acid synthesis in microbial cells.
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications to the core structure can significantly alter biological activity. For instance:
- Fluorine Substitution : The incorporation of fluorine atoms has been linked to enhanced lipophilicity and bioavailability.
- Methoxy Groups : The presence of methoxy groups has been associated with improved interaction with biological targets due to increased electron density .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of a series of thieno[2,3-b]pyridine derivatives against Staphylococcus aureus. Compounds similar to the target compound exhibited minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL, indicating strong antibacterial properties .
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that a derivative structurally related to the target compound displayed an IC50 value of 49.85 µM against A549 lung cancer cells. This suggests potential as a lead compound for further development in cancer therapeutics .
Data Tables
Activity Type | Tested Compound | Target | IC50/MIC Values |
---|---|---|---|
Antibacterial | Thieno Derivative | Staphylococcus aureus | MIC: 1-10 µg/mL |
Anticancer | Related Compound | A549 Cell Line | IC50: 49.85 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with thieno[2,3-b]pyridine core formation, followed by functionalization of the 3-amino and 6-[(3,4-dimethoxyphenyl)methyl] groups. Key steps include:
- Amide coupling : Reacting the carboxylic acid moiety with 4-fluoroaniline using coupling agents like EDCI or HATU in anhydrous DMF .
- Trifluoromethyl introduction : Electrophilic substitution or radical-mediated methods under controlled temperatures (0–5°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C4, 3,4-dimethoxybenzyl at C6) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₂F₄N₂O₃S).
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogous thieno[2,3-b]pyridines .
Advanced Research Questions
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxybenzyl with halogenated benzyl groups) to assess impact on bioactivity .
- Assay selection : Use enzyme inhibition assays (e.g., kinase profiling) or cellular viability tests (e.g., IC₅₀ in cancer cell lines) to quantify activity changes.
- Data analysis : Employ statistical tools (e.g., multivariate regression) to correlate structural features (logP, steric bulk) with activity .
Example SAR Table :
Substituent at C6 | Enzyme Inhibition (% at 10 µM) | LogP |
---|---|---|
3,4-Dimethoxybenzyl | 92 | 3.8 |
4-Fluorobenzyl | 78 | 3.2 |
3-Chloro-4-methylbenzyl | 65 | 4.1 |
Q. What experimental design strategies mitigate challenges in optimizing synthetic yield?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Flow chemistry : Continuous flow systems improve reproducibility for temperature-sensitive steps (e.g., trifluoromethylation) .
- In-line analytics : Real-time monitoring via FTIR or HPLC ensures intermediate stability and reduces batch failures .
Q. How should researchers address contradictory data in biological activity studies?
- Orthogonal assays : Validate results using complementary methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .
- Solubility checks : Confirm compound solubility in assay buffers (e.g., DMSO tolerance <1% to avoid false negatives) .
- Metabolic stability : Test for cytochrome P450 interactions to rule out off-target effects .
Q. What mechanistic insights can be derived from computational modeling of this compound?
- Docking studies : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina, focusing on the trifluoromethyl group’s role in hydrophobic interactions .
- MD simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess stability of key hydrogen bonds (e.g., between the carboxamide and active-site residues) .
- QM/MM calculations : Evaluate electronic effects of the 3,4-dimethoxybenzyl group on binding affinity .
Q. Key Considerations for Researchers
- Avoid commercial sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor databases for reliable synthetic protocols.
- Data reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously to ensure reproducibility .
- Safety protocols : Handle fluorinated intermediates in fume hoods due to potential toxicity .
Propiedades
IUPAC Name |
3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N3O3S/c1-33-17-8-3-12(10-18(17)34-2)9-15-11-16(24(26,27)28)19-20(29)21(35-23(19)31-15)22(32)30-14-6-4-13(25)5-7-14/h3-8,10-11H,9,29H2,1-2H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHQUHYPBNTCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.